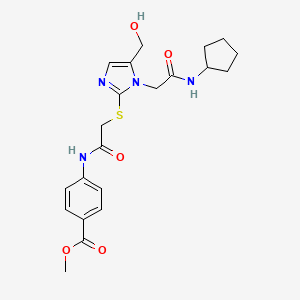

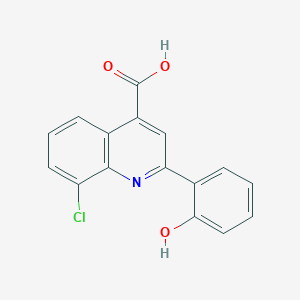

![molecular formula C19H22N4O3S B2611037 5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872627-62-8](/img/structure/B2611037.png)

5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . These six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Synthesis Analysis

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The structure of pyrimidine derivatives is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in the treatment of cancer .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives are diverse due to the synthetic versatility of pyrimidine .Scientific Research Applications

Synthesis and Structural Analysis

Novel Synthesis Techniques : Research has focused on novel synthesis techniques for creating derivatives of pyrimido[4,5-d]pyrimidine-2,4-dione. For instance, one study presented efficient methods for synthesizing pyrimidin-2-one derivatives, showcasing the chemical versatility and potential for generating a wide range of functionalized compounds for further study or application (H. A. A. El-Nabi, A. M. N. El-Din, & Magda S. Fahmi, 2003).

Characterization and Molecular Structures : The molecular structures of these compounds have been extensively characterized using techniques such as X-ray crystallography, revealing insights into their molecular geometry, which is crucial for understanding their potential interactions in biological systems or materials science applications. For example, the study by J. N. Low et al. (2004) detailed the supramolecular structures generated by hydrogen bonds and π–π stacking interactions in hexahydro-pyridopyrimidine derivatives (J. N. Low et al., 2004).

Potential Applications

As Building Blocks : These compounds serve as essential building blocks for synthesizing a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, a study demonstrated the synthesis of polyfunctional fused heterocyclic compounds via reactions with indene-1,3-diones, highlighting the adaptability and utility of these pyrimidine derivatives in creating pharmacologically relevant structures (H. Hassaneen et al., 2003).

Antiviral and Antimicrobial Properties : Some derivatives have shown promise in antiviral and antimicrobial applications, suggesting potential for these compounds in therapeutic contexts. Research into substituted pyrimidine derivatives has revealed their capacity to inhibit retrovirus replication, offering a foundation for developing new antiretroviral therapies (D. Hocková et al., 2003).

Optical and Nonlinear Optical Properties : The electronic structure and interactions of these compounds make them candidates for optical and nonlinear optical (NLO) applications, as demonstrated in computational studies assessing their linear and NLO properties (B. Mohan et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(2-ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-5-26-10-11-27-17-14-16(22(3)19(25)23(4)18(14)24)20-15(21-17)13-9-7-6-8-12(13)2/h6-9H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVWJRJRJOPQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

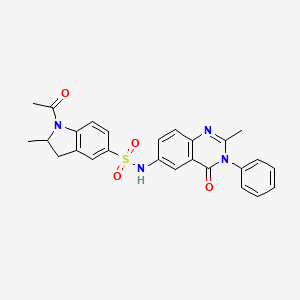

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2610956.png)

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)

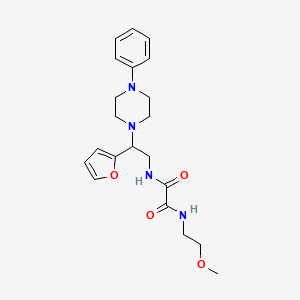

![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)

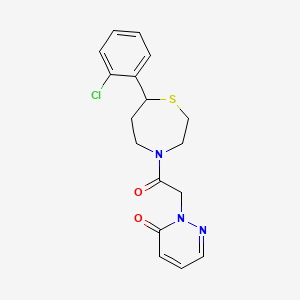

![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)

![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)

![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)